![molecular formula C13H15N5O2 B2763563 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol CAS No. 2380041-01-8](/img/structure/B2763563.png)
1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol, also known as FMP, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. FMP is a hybrid molecule that combines the structural features of both purine and furan, making it a unique compound with diverse biological activities.
Mechanism of Action
The mechanism of action of 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes involved in cell growth, inflammation, and neurodegeneration. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and promoting cell survival. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects on cells and tissues. In cancer cells, this compound induces apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the activity of cyclin-dependent kinases (CDKs). This compound also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in the invasion and metastasis of cancer cells. In addition, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in inflammatory cells. In the brain, this compound prevents the accumulation of amyloid-beta plaques by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol in lab experiments is its unique chemical structure, which allows it to interact with multiple targets and signaling pathways. This compound is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo. In addition, further studies are needed to determine the optimal dosage and administration of this compound for different therapeutic applications.
Future Directions
There are several future directions for the research and development of 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol. One potential direction is to explore the use of this compound in combination with other compounds or therapies to enhance its efficacy and reduce potential side effects. Another direction is to investigate the role of this compound in other diseases and conditions, such as diabetes and cardiovascular diseases. Furthermore, the development of novel this compound analogs and derivatives may lead to the discovery of more potent and selective compounds for therapeutic applications.
Synthesis Methods
The synthesis of 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol is a multi-step process that involves the coupling of 9-methylpurine with furfurylamine followed by the reduction of the resulting imine to yield the final product. Several modifications have been made to this method to improve the yield and purity of this compound.
Scientific Research Applications
1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has shown promising results in treating neurodegenerative disorders such as Alzheimer's disease by preventing the formation of amyloid-beta plaques.
properties
IUPAC Name |
1-(furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-18-8-17-11-12(15-7-16-13(11)18)14-4-2-10(19)9-3-5-20-6-9/h3,5-8,10,19H,2,4H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOBNHJTWRWXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCCC(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2763481.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2763484.png)
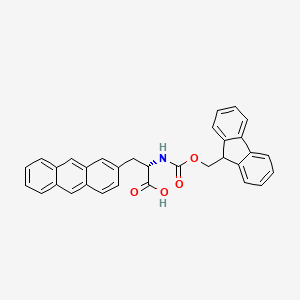
![4-(Difluoromethoxy)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2763489.png)


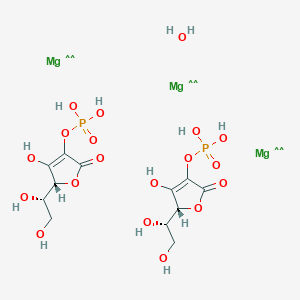
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2763494.png)
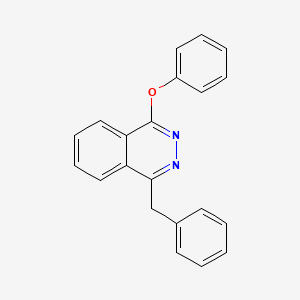
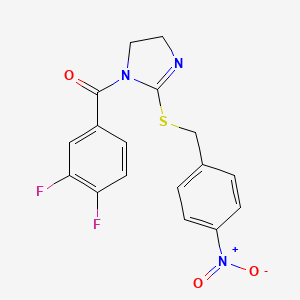
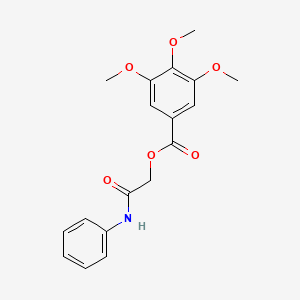
![[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2763500.png)
![Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2763501.png)
